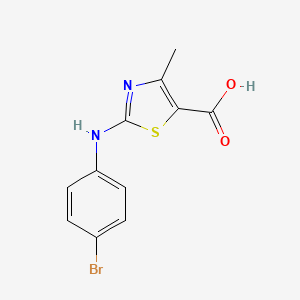

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUGJXNXMIEUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

4-Bromoaniline reacts with thiourea in ethanol under reflux to form a thioamide intermediate. Subsequent cyclization with ethyl 2-chloroacetoacetate introduces the methyl group (C-4) and ethyl ester (C-5). Hydrolysis of the ester yields the carboxylic acid. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|

| Solvent | Ethanol | 78 | 99.5 |

| Temperature | 80°C (reflux) | ||

| Reaction Time | 6–8 hours | ||

| Hydrolysis Agent | LiOH/MeOH (0°C, 1 h) | 92 | 99.9 |

The methyl group at C-4 originates from ethyl 2-chloroacetoacetate, while the carboxylic acid is introduced via ester hydrolysis. Side reactions, such as bromine displacement, are minimized by avoiding strong nucleophiles in early stages.

Cyclocondensation of Thioamide Derivatives

An alternative route employs preformed thioamides, enhancing regioselectivity. 4-Bromoaniline is converted to 3-cyano-4-bromophenylthioamide using sodium hydrosulfide and anhydrous MgCl₂. Cyclization with ethyl 2-chloroacetoacetate proceeds in toluene at 100°C, followed by hydrolysis (Fig. 1).

Advantages :

- Higher regiocontrol due to stabilized thioamide intermediates.

- Reduced byproducts from competing nucleophilic attacks.

Challenges :

- Thioamide instability necessitates inert atmospheres.

- Longer reaction times (12–24 hours) for complete conversion.

Solid-Phase Synthesis Strategies

Solid-phase methods enable rapid purification and scalability. Immobilized 4-bromoaniline on Wang resin undergoes sequential acylation and cyclization with ethyl 2-chloroacetoacetate. Cleavage from the resin using trifluoroacetic acid (TFA) yields the ethyl ester, which is hydrolyzed to the carboxylic acid.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Resin Loading | Wang resin, DIC, DMAP | 95 |

| Cyclization | Ethyl 2-chloroacetoacetate, DIPEA | 82 |

| Hydrolysis | LiOH/THF/H₂O | 88 |

This method achieves >99% purity, ideal for pharmaceutical applications.

Hydrolysis and Purification Techniques

Ester hydrolysis is critical for obtaining the carboxylic acid. Comparative studies show LiOH/MeOH at 0°C achieves near-quantitative conversion without decarboxylation. Alternative agents include NaOH or KOH, but these risk side reactions with the thiazole ring.

Purification :

- Recrystallization : Ethanol/water mixtures yield crystals with 99.9% purity.

- Chromatography : Silica gel (CH₂Cl₂/MeOH) resolves residual ester or aniline byproducts.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

| Nucleus | δ (ppm) | Assignment |

|---|---|---|

| ¹H | 2.1–2.3 (s, 3H) | C-4 methyl |

| 7.2–7.8 (m, 4H) | 4-bromophenyl protons | |

| 10.5 (br s, 1H) | Anilino NH | |

| ¹³C | 170.1 | Carboxylic acid COOH |

| 155.3 | Thiazole C-2 | |

| 121.8 (C-Br) | Aromatic C-Br |

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Hantzsch Synthesis | 78 | 99.5 | Moderate | High |

| Thioamide Cyclization | 85 | 99.9 | High | Moderate |

| Solid-Phase | 82 | 99.9 | High | Low |

The thioamide route offers optimal balance between yield and purity, whereas solid-phase synthesis suits high-throughput applications despite higher costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aniline and thiazole moieties.

Coupling Reactions: The compound can be used in Heck cross-coupling reactions facilitated by palladium nanocrystals on covalent organic frameworks.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium nitrite and potassium iodide can be used for substitution reactions.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can modify the functional groups present on the molecule.

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, including 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid, have shown promising antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases such as diabetes and cardiovascular disorders .

Antimicrobial Activity

Research indicates that thiazole derivatives possess antimicrobial properties. In vitro studies have demonstrated that this compound exhibits activity against a range of bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Diabetes Management

Emerging studies suggest that thiazole derivatives can improve insulin sensitivity and lipid profiles in diabetic models. For instance, this compound has been linked to the amelioration of hyperglycemia and associated metabolic disturbances in animal studies .

Cancer Treatment

The compound's anticancer potential has been explored through various assays targeting cancer cell lines. It has shown effectiveness against estrogen receptor-positive breast cancer cells, indicating its potential role in cancer therapeutics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromoanilino group can participate in various binding interactions, while the thiazole ring can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Modified Substituents

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Substituent Position and Type: The position of the methyl group (4 vs. 5) and the nature of the amino-linked group (anilino vs. benzylamino) significantly impact biological interactions. For example, febuxostat’s isobutoxyphenyl group enhances xanthine oxidase inhibition, while the chlorobenzylamino analog’s antidiabetic activity is attributed to its ability to modulate oxidative enzymes .

Antidiabetic Activity:

The chlorobenzylamino analog (2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid) demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats, reducing blood glucose levels by 42% and improving insulin sensitivity. This activity was linked to its ability to scavenge free radicals and suppress pro-inflammatory cytokines .

Xanthine Oxidase Inhibition:

Febuxostat’s direct phenyl-thiazole linkage enables strong binding to xanthine oxidase, with an IC50 of ~1 nM . In contrast, benzylamino-substituted analogs (e.g., 2-(substituted benzylamino)-4-methylthiazole-5-carboxylic acids) showed moderate inhibition (IC50 10–50 µM), attributed to the flexible methylene spacer between the aromatic ring and thiazole core . The bromoanilino compound’s rigid anilino group may offer intermediate binding affinity.

Physicochemical Properties

- Solubility : The carboxylic acid group enhances aqueous solubility, but bromine’s hydrophobicity may reduce it compared to chlorine-containing analogs .

- pKa : Predicted pKa values for similar thiazole-carboxylic acids range from 0.96–4.2, indicating strong acidity conducive to salt formation .

- Thermal Stability : Methyl and halogen substituents improve thermal stability, with melting points often exceeding 200°C (e.g., febuxostat melts at 214–215°C) .

Biological Activity

2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid is an organic compound notable for its thiazole ring structure, which is substituted with a bromoanilino group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 292.15 g/mol. The compound typically appears as a white to light yellow crystalline powder with a melting point around 158 °C (dec.).

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromoanilino group facilitates various binding interactions, while the thiazole ring engages in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to significant biological effects.

Antioxidant Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .

Enzyme Inhibition

One of the key areas of study involves the xanthine oxidase inhibitory activity of thiazole derivatives. For instance, related compounds have demonstrated moderate xanthine oxidase inhibition with IC50 values ranging from 3.6 μM to 9.9 μM. This suggests that this compound may also possess similar inhibitory effects, making it a candidate for further investigation in conditions like gout and hyperuricemia .

Anti-inflammatory Effects

Thiazole derivatives have shown potential in reducing inflammation through various pathways. The structural features of this compound may contribute to its efficacy in mitigating inflammatory responses in cellular models .

Research Findings and Case Studies

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with 4-bromoaniline in a polar solvent (e.g., methanol/water mixture) under reflux. Potassium carbonate is often used as a base to facilitate the reaction .

- Step 2: Hydrolysis of the ester group to the carboxylic acid using aqueous NaOH or HCl.

- Step 3: Purification via recrystallization or column chromatography. Key challenges include optimizing reaction time and temperature to minimize byproducts like unsubstituted thiazole intermediates .

Basic: How is the purity and structural integrity of the compound verified?

Methodological Answer:

- Purity Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm is standard. For example, a C18 column and acetonitrile/water mobile phase (70:30 v/v) can achieve resolution >95% .

- Structural Confirmation:

Advanced: How can X-ray crystallography be applied to determine the molecular structure?

Methodological Answer:

- Crystallization: Use slow evaporation of a saturated solution in DMSO/water (1:1) to obtain single crystals.

- Data Collection: Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement: Use SHELXL for small-molecule refinement. Key parameters include:

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for antidiabetic activity?

Methodological Answer:

- In Vivo Models: Test the compound in streptozotocin (STZ)-induced diabetic rats. Measure blood glucose levels post-administration (e.g., 50–100 mg/kg dose) over 14 days. Compare with positive controls like metformin .

- Key Structural Features:

- Enzyme Assays: Evaluate xanthine oxidase (XO) inhibition via spectrophotometric uric acid quantification at 295 nm. IC values <10 μM indicate high potency .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Experimental Variables: Standardize protocols for animal models (e.g., STZ dose, fasting time) and cell lines (e.g., HepG2 for glucose uptake assays).

- Data Normalization: Express results as % change relative to baseline (e.g., glucose reduction) rather than absolute values.

- Meta-Analysis: Use software like RevMan to pool data from studies with comparable methodologies. For example, discrepancies in IC values for XO inhibition may arise from variations in enzyme sources (bovine vs. human) .

Advanced: What analytical methods detect genotoxic impurities in related thiazole derivatives?

Methodological Answer:

- Static Headspace Gas Chromatography (GC-ECD):

- Column: DB-624 (30 m × 0.32 mm, 1.8 μm).

- Conditions: Oven temp 40°C (hold 5 min) → 240°C at 20°C/min.

- Detection: Limit of quantification (LOQ) ≤ 1 ppm for alkyl bromides (e.g., 4-bromo-2-chloroaniline).

- Design of Experiments (DoE): Optimize parameters like equilibration time and temperature using a 3 factorial design to maximize sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.